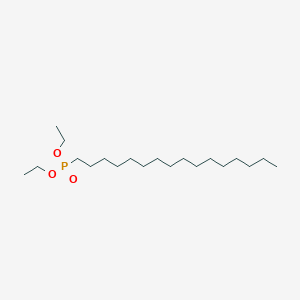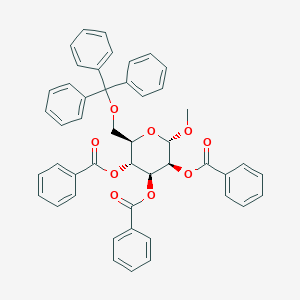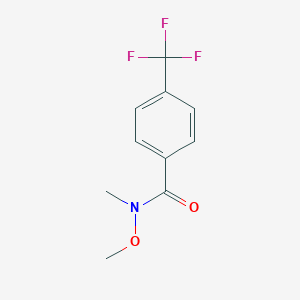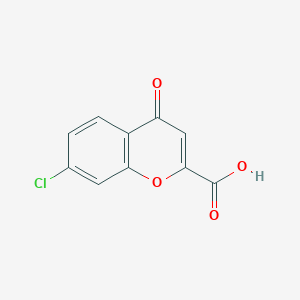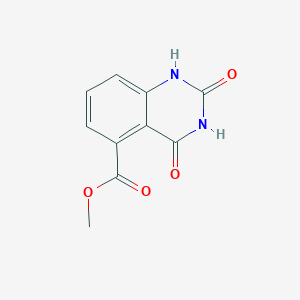![molecular formula C17H15NO5 B171224 (7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene CAS No. 196303-01-2](/img/structure/B171224.png)
(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene, also known as MDL-29951, is a chemical compound that belongs to the family of isochromenes. It is a potent and selective antagonist of the serotonin 5-HT6 receptor, which is a G protein-coupled receptor that is expressed in the central nervous system. The 5-HT6 receptor has been implicated in various physiological and pathological processes, including cognition, mood, and appetite regulation. As a result, MDL-29951 has attracted significant attention from the scientific community as a potential therapeutic agent for the treatment of various neuropsychiatric disorders.
作用機序
(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene is a selective antagonist of the serotonin 5-HT6 receptor, which is expressed in the central nervous system. The 5-HT6 receptor is involved in various physiological and pathological processes, including cognition, mood, and appetite regulation. The exact mechanism of action of (7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene is not fully understood, but it is thought to exert its therapeutic effects by blocking the activity of the 5-HT6 receptor.
Biochemical and physiological effects:
(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene has been shown to have a range of biochemical and physiological effects in preclinical studies. In animal models of Alzheimer's disease, (7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene has been shown to reduce amyloid beta deposition in the brain, which is a hallmark of the disease. In animal models of schizophrenia, (7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene has been shown to reduce the positive symptoms of the disease, such as hallucinations and delusions. In animal models of depression and anxiety, (7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene has been shown to reduce the symptoms of these disorders, including anhedonia and social withdrawal.
実験室実験の利点と制限
(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective antagonist of the serotonin 5-HT6 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. Another advantage is that it has been extensively studied in preclinical models of various neuropsychiatric disorders, which makes it a valuable tool for studying the therapeutic potential of this compound. One limitation is that the exact mechanism of action of (7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene is not fully understood, which makes it challenging to interpret the results of some experiments. Another limitation is that the effects of (7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene may vary depending on the species, strain, and age of the animals used in the experiments.
将来の方向性
There are several future directions for research on (7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene. One direction is to further elucidate the mechanism of action of this compound, which could lead to the development of more potent and selective antagonists of the serotonin 5-HT6 receptor. Another direction is to study the therapeutic potential of (7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene in clinical trials, which could lead to the development of new treatments for various neuropsychiatric disorders. Another direction is to study the effects of (7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene on other physiological and pathological processes, such as inflammation and oxidative stress, which could broaden our understanding of the potential therapeutic applications of this compound.
合成法
The synthesis of (7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-nitrobenzaldehyde with 2,3-dihydrofuran in the presence of a Lewis acid catalyst to form 7-nitro-5,6-dihydro-5,6-dioxo-4H-benzo[e][1,3]oxepin-8-carbaldehyde. This intermediate is then reacted with methylmagnesium bromide to form the corresponding alcohol, which is then oxidized to form 7-nitro-5,6-dihydro-5,6-dioxo-4H-benzo[e][1,3]oxepin-8-carboxylic acid. The final step involves the reaction of this intermediate with 1,1'-carbonyldiimidazole to form (7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene.
科学的研究の応用
(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene has been extensively studied in preclinical models of various neuropsychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety. In animal models of Alzheimer's disease, (7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene has been shown to improve cognitive function and reduce amyloid beta deposition in the brain. In animal models of schizophrenia, (7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene has been shown to improve cognitive function and reduce the positive symptoms of the disease. In animal models of depression and anxiety, (7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene has been shown to reduce the symptoms of these disorders.
特性
CAS番号 |
196303-01-2 |
|---|---|
製品名 |
(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene |
分子式 |
C17H15NO5 |
分子量 |
313.3 g/mol |
IUPAC名 |
(7S)-7-methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isochromene |
InChI |
InChI=1S/C17H15NO5/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(23-10)11-2-4-13(5-3-11)18(19)20/h2-5,7-8,10,17H,6,9H2,1H3/t10-,17?/m0/s1 |
InChIキー |
XVECGJYZWCEIOK-YOZOHBORSA-N |
異性体SMILES |
C[C@H]1CC2=CC3=C(C=C2C(O1)C4=CC=C(C=C4)[N+](=O)[O-])OCO3 |
SMILES |
CC1CC2=CC3=C(C=C2C(O1)C4=CC=C(C=C4)[N+](=O)[O-])OCO3 |
正規SMILES |
CC1CC2=CC3=C(C=C2C(O1)C4=CC=C(C=C4)[N+](=O)[O-])OCO3 |
同義語 |
(7S)-7-METHYL-5-(4-NITROPHENYL)-7,8-DIHYDRO-5H-[1,3]DIOXOLO[4,5-G]ISOCHROMENE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



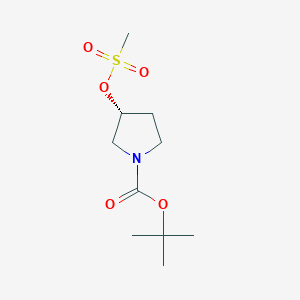

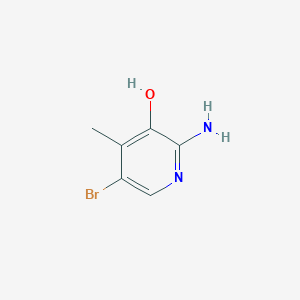
![(6-Methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B171153.png)
![4-[(4-Amino-m-tolyl)butylamino]butane-1-sulphonic acid](/img/structure/B171154.png)
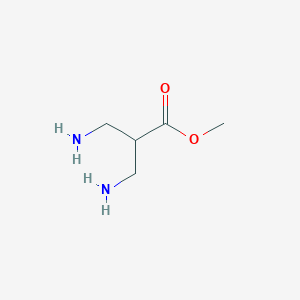

![2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B171161.png)
